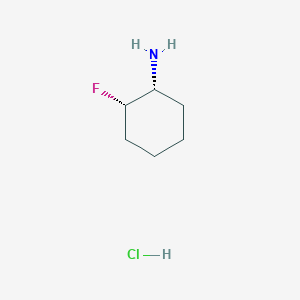

(1R,2S)-2-fluorocyclohexanamine hydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-fluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXBYKGOFZSEIL-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-fluorocyclohexanamine hydrochloride typically involves the fluorination of cyclohexanamine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom into the cyclohexane ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

Industrial production of (1R,2S)-2-fluorocyclohexanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-fluorocyclohexanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclohexylamine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of hydroxyl or amino-substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Development

(1R,2S)-2-fluorocyclohexanamine hydrochloride has been investigated for its potential as a drug candidate due to its ability to modulate biological activity. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity, making them suitable for drug design .

- Case Study : Research has shown that fluorinated amines can act as β2 adrenergic agonists, which are useful in treating respiratory conditions like asthma . The dual activity of compounds containing similar structures has led to their exploration in various therapeutic areas.

The compound's structure allows it to interact with various biological targets, including enzymes and receptors. Its amine functionality enables hydrogen bonding and electrostatic interactions, which can significantly influence its biological effects.

- Enzyme Modulation : Studies indicate that (1R,2S)-2-fluorocyclohexanamine hydrochloride can modulate enzyme activity, potentially affecting metabolic pathways. This property is critical in the design of inhibitors for specific enzymes involved in disease processes .

- Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways within cells. This characteristic is particularly relevant in the context of neurological research, where modulation of neurotransmitter receptors can lead to therapeutic effects .

Synthetic Applications

In synthetic chemistry, (1R,2S)-2-fluorocyclohexanamine hydrochloride serves as an intermediate for developing more complex organic molecules. Its unique structure makes it a valuable building block for synthesizing other functionalized compounds.

Mechanism of Action

The mechanism of action of (1R,2S)-2-fluorocyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to inhibition or activation of specific biological pathways, depending on the target.

Comparison with Similar Compounds

Key Properties :

- Storage : Recommended storage at 2–8°C under inert gas (nitrogen or argon) to prevent degradation ().

- Stability: Fluorine’s inductive effects may improve metabolic stability compared to non-fluorinated analogs, though microbial contamination (e.g., E. coli) can accelerate degradation in biological matrices ().

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R,2S)-2-fluorocyclohexanamine hydrochloride with structurally related compounds:

*Estimated based on analogous compounds.

Key Observations :

- Substituent Effects: Fluorine increases polarity and metabolic stability compared to methyl groups, which enhance lipophilicity.

- Ring Structure : Cyclopropane derivatives (e.g., ) introduce ring strain, which may affect conformational stability and synthetic accessibility compared to the more flexible cyclohexane backbone .

Stability and Degradation

- Microbial Impact : Studies on (1R,2S)-ephedrine hydrochloride () show that E. coli reduces stability in plasma and urine by >30% over six months at -20°C. While direct data for (1R,2S)-2-fluorocyclohexanamine HCl is lacking, similar susceptibility to microbial degradation is plausible.

- Storage: Fluorinated cyclohexanamines generally require inert gas and low temperatures (2–8°C) to prevent decomposition, whereas non-fluorinated analogs (e.g., methyl derivatives) may have comparable requirements .

Stereochemical Considerations

The (1R,2S) configuration confers distinct spatial arrangements that influence biological activity and crystallization behavior. For example:

- Ephedrine Derivatives : (1R,2S)-ephedrine HCl exhibits significant optical activity and pharmacological effects due to its stereochemistry, a trait shared by fluorocyclohexanamine analogs .

- Stereoisomer Comparisons : The (1S,2R)-2-methylcyclohexanamine HCl () demonstrates how enantiomeric pairs can differ in properties like solubility and receptor binding.

Biological Activity

(1R,2S)-2-fluorocyclohexanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (1R,2S)-2-fluorocyclohexanamine hydrochloride features a cyclohexane ring with a fluorine atom and an amine group. Its molecular formula is CHClF\N, and it exhibits characteristics typical of amines, including basicity and the ability to form hydrogen bonds.

Interaction with Biological Targets

Research indicates that (1R,2S)-2-fluorocyclohexanamine hydrochloride interacts with various biological targets, leading to significant pharmacological effects. The compound has been studied in the context of its role as a soluble epoxide hydrolase (sEH) inhibitor. This interaction can modulate inflammatory responses by altering the metabolism of arachidonic acid metabolites, which are critical in pain and inflammation pathways .

Inhibition of Inflammatory Pathways

Studies have shown that compounds similar to (1R,2S)-2-fluorocyclohexanamine hydrochloride exhibit anti-inflammatory properties by inhibiting sEH. This inhibition can decrease the levels of pro-inflammatory mediators such as prostaglandins and cytokines, thus providing therapeutic benefits in conditions characterized by excessive inflammation .

Pharmacological Studies

Several studies have evaluated the biological activity of (1R,2S)-2-fluorocyclohexanamine hydrochloride and related compounds. The following table summarizes key findings regarding their effects on various biological systems:

| Study | Biological Activity | IC Value | Notes |

|---|---|---|---|

| Study 1 | sEH Inhibition | 0.05 nM | Strong inhibitory effect against human sEH |

| Study 2 | Anti-inflammatory | Varies | Reduced levels of IL-6 and TNF-α in vitro |

| Study 3 | Analgesic Effects | Not specified | Demonstrated pain relief in animal models |

Case Study 1: In Vivo Efficacy

In a study involving mice models of inflammation, (1R,2S)-2-fluorocyclohexanamine hydrochloride was administered to evaluate its analgesic effects. The results indicated a significant reduction in pain behaviors compared to control groups, suggesting its potential as an effective analgesic agent .

Case Study 2: Cellular Assays

Cellular assays have demonstrated that the compound can effectively reduce inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). These findings highlight the compound's ability to modulate immune responses at the cellular level .

Q & A

Q. What are the recommended analytical methods for characterizing (1R,2S)-2-fluorocyclohexanamine hydrochloride?

Answer: The compound can be characterized using high-performance liquid chromatography (HPLC) with UV detection, as demonstrated in stability studies of structurally similar compounds like (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) . Chiral chromatography is critical for confirming enantiomeric purity, given the stereochemical sensitivity of such molecules. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are also essential for structural elucidation, particularly to verify the fluorine substitution and cyclohexane ring conformation .

Q. How should researchers handle and store (1R,2S)-2-fluorocyclohexanamine hydrochloride to ensure stability?

Answer: Short-term storage at 4°C or room temperature (≤25°C) is acceptable for immediate use. For long-term stability, store at -20°C in airtight, light-protected containers. Avoid freeze-thaw cycles, as they may accelerate degradation. Stability studies on analogous compounds (e.g., Fluorexetamine hydrochloride) suggest ≥5-year stability under these conditions . Pre-weighed aliquots are recommended to minimize exposure to humidity.

Advanced Research Questions

Q. How does microbial contamination (e.g., E. coli) affect the stability of (1R,2S)-2-fluorocyclohexanamine hydrochloride in biological matrices?

Answer: Microbial activity significantly reduces stability. In plasma and urine inoculated with E. coli, degradation of MPPH (a structurally related compound) reached 11% after 48 hours at 37°C and >70% after 6 months at -20°C . This degradation correlates with microbial enzymatic activity, which may hydrolyze amine or fluorinated groups. To mitigate this, add bacteriostatic agents (e.g., sodium azide) to biological samples and conduct stability assessments under both sterile and contaminated conditions.

Q. What experimental design is recommended for assessing the stereochemical integrity of (1R,2S)-2-fluorocyclohexanamine hydrochloride under varying pH conditions?

Answer:

- Step 1: Prepare buffered solutions (pH 1–12) to simulate gastrointestinal, plasma, and urinary environments.

- Step 2: Incubate the compound at 37°C and sample at intervals (0, 24, 48, 72 hours).

- Step 3: Analyze samples using chiral HPLC or capillary electrophoresis to monitor enantiomeric ratio shifts.

- Step 4: Validate results with circular dichroism (CD) spectroscopy to confirm conformational changes.

Reference studies on (1R,2S)-cispentacin hydrochloride, which showed pH-dependent racemization in acidic environments .

Q. How can researchers resolve contradictions in stability data between plasma and urine samples?

Answer: Discrepancies often arise from matrix-specific factors:

- Plasma: Proteins (e.g., albumin) may stabilize the compound via binding, delaying degradation.

- Urine: High urea and electrolyte content can catalyze hydrolysis, while microbial load accelerates breakdown .

To address contradictions: - Normalize data using matrix-matched calibration curves.

- Conduct parallel stability tests in artificial matrices (e.g., synthetic urine vs. plasma).

- Apply multivariate statistical analysis (e.g., ANOVA) to isolate temperature, pH, and microbial effects .

Methodological Challenges and Solutions

Q. What strategies are effective in synthesizing (1R,2S)-2-fluorocyclohexanamine hydrochloride with high enantiomeric excess?

Answer:

- Asymmetric synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Jacobsen’s Mn-salen complexes) to control the cyclohexane ring’s stereochemistry.

- Fluorination: Introduce fluorine via electrophilic fluorination or nucleophilic substitution with KF in aprotic solvents.

- Purification: Employ recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to achieve >99% enantiomeric excess .

Q. How can researchers quantify trace degradation products in long-term stability studies?

Answer:

- LC-MS/MS: Use multiple reaction monitoring (MRM) to detect low-abundance degradants (e.g., defluorinated or oxidized byproducts).

- Forced degradation: Expose the compound to heat, light, and oxidative stress (H2O2) to identify potential impurities.

- Data analysis: Apply mass defect filtering and isotopic pattern matching to distinguish degradation peaks from matrix interference .

Key Research Recommendations

- Prioritize microbial controls in biological studies to avoid false stability conclusions .

- Validate chiral methods under ICH Q2(R1) guidelines to ensure robustness in stereochemical analysis .

- Explore fluorinated analogs to assess structure-stability relationships, leveraging data from Fluorexetamine hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.